CpCo(CO)2

Catalog No.
S8829013
CAS No.
M.F
C7H5CoO2-
M. Wt
180.05 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CpCo(CO)2

Product Name

CpCo(CO)2

IUPAC Name

carbon monoxide;cobalt;cyclopenta-1,3-diene

Molecular Formula

C7H5CoO2-

Molecular Weight

180.05 g/mol

InChI

InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;;/q-1;;;

InChI Key

AEVRNKXPLOTCBW-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Co]

Cyclopentadienylcobalt dicarbonyl (CpCo(CO)2) is a highly volatile, dark red liquid organometallic complex widely procured as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of cobalt thin films, as well as a benchmark precatalyst for [2+2+2] cycloadditions. Unlike many solid-state cobalt carbonyls, CpCo(CO)2 is a liquid at room temperature (boiling point ~139 °C), which facilitates highly reproducible vapor delivery via standard bubbler systems. Its molecular architecture—combining a stabilizing cyclopentadienyl ring with two labile carbonyl ligands—provides a highly effective balance of thermal stability during transport and controlled reactivity at the substrate or in solution. This makes it a critical material for semiconductor manufacturing and complex organic synthesis where precise dosing and precursor stability are paramount [1].

Substituting CpCo(CO)2 with alternative cobalt sources, such as dicobalt octacarbonyl (Co2(CO)8) or dicobalt hexacarbonyl tert-butylacetylene (CCTBA), often leads to process failures in thin-film deposition and catalysis. Solid precursors like Co2(CO)8 suffer from changing surface areas during sublimation, resulting in inconsistent vapor flux, and exhibit severe thermal instability that causes premature decomposition in delivery lines. Conversely, while bulkier analogs like Cp*Co(CO)2 offer higher thermal stability, their increased steric hindrance significantly alters catalytic activation barriers and deposition kinetics, often requiring harsher conditions to strip the ligands. Consequently, replacing CpCo(CO)2 compromises bubbler reliability, narrows the ALD process window, and fundamentally alters the impurity profile of the final metallic or oxide film [1].

ALD Process Window and Thermal Stability vs. Co2(CO)8

In remote plasma ALD processes, the choice of precursor dictates the viable temperature window for self-limiting growth. Studies comparing CpCo(CO)2 and Co2(CO)8 demonstrate that CpCo(CO)2 provides a significantly wider and higher-temperature ALD process window of 125–175 °C. In contrast, the solid Co2(CO)8 precursor is limited to a narrow, low-temperature window of 75–110 °C due to its propensity for premature thermal decomposition [1].

Evidence DimensionALD Process Window
Target Compound DataCpCo(CO)2 (125–175 °C)
Comparator Or BaselineCo2(CO)8 (75–110 °C)
Quantified Difference50–65 °C higher processing temperature capability
ConditionsRemote plasma ALD on silicon substrates

A higher and wider ALD window prevents precursor condensation or premature decomposition in delivery lines, ensuring conformal film growth on high-aspect-ratio microelectronic structures.

Film Purity and Oxygen Impurity Suppression vs. Co2(CO)8

The ligand structure of the cobalt precursor directly influences the incorporation of impurities into the deposited film. When utilizing a hydrogen/nitrogen (H2/N2) remote plasma, films deposited using CpCo(CO)2 exhibited an oxygen content of less than 1%. Under identical plasma conditions, films deposited using Co2(CO)8 suffered from massive oxygen contamination, reaching approximately 21% with N2 plasma and 2% with H2 plasma [1].

Evidence DimensionOxygen impurity content in deposited Co films
Target Compound DataCpCo(CO)2 (<1% oxygen)
Comparator Or BaselineCo2(CO)8 (~21% with N2 plasma)
Quantified Difference>20 percentage point reduction in oxygen impurities
ConditionsRemote plasma ALD using H2 or N2 plasma

Minimizing oxygen incorporation is critical for achieving low-resistivity cobalt interconnects and preventing the degradation of electrical properties in advanced devices.

Vapor Pressure and Delivery Reliability vs. CCTBA

For industrial CVD and ALD systems, liquid precursors with high vapor pressures are strongly selected to ensure consistent dosing. CpCo(CO)2 possesses a highly favorable vapor pressure of approximately 0.1 Torr at 40 °C. When evaluated against another common liquid precursor, dicobalt hexacarbonyl tert-butylacetylene (CCTBA), CpCo(CO)2 is selected for its higher volatility and enhanced thermal stability, which prevents degradation during prolonged heating in the bubbler [1].

Evidence DimensionVapor pressure and thermal stability
Target Compound DataCpCo(CO)2 (0.1 Torr at 40 °C, stable under bubbler heating)
Comparator Or BaselineCCTBA (Lower relative volatility, prone to thermal degradation)
Quantified DifferenceHigher vapor pressure at equivalent temperatures
ConditionsPrecursor delivery optimization for ALD of cobalt oxide

Higher vapor pressure allows for sufficient precursor transport at lower bubbler temperatures, extending the shelf-life of the chemical in the tool and reducing particle generation from thermal breakdown.

Catalytic Reactivity in [2+2+2] Cycloadditions vs. Cp*Co(CO)2

In the synthesis of complex aromatic and macrocyclic structures via [2+2+2] cycloaddition, the steric profile of the cobalt precatalyst is a determining factor in yield and substrate scope. CpCo(CO)2 is a highly effective catalyst due to its unhindered cyclopentadienyl ring, which readily accommodates bulky diynes and alkynes. Substituting it with the pentamethyl analog, Cp*Co(CO)2, introduces severe steric hindrance that can drastically reduce yields or completely inhibit the coordination of sterically demanding substrates, necessitating much harsher activation conditions [1].

Evidence DimensionSteric hindrance and catalytic substrate scope
Target Compound DataCpCo(CO)2 (Unhindered, broad substrate scope for bulky alkynes)
Comparator Or BaselineCp*Co(CO)2 (High steric bulk, restricted coordination)
Quantified DifferenceLower activation energy for ligand dissociation and substrate binding
Conditions[2+2+2] cycloaddition of alkynes/diynes to form substituted benzenes

For pharmaceutical and fine chemical synthesis, using the less hindered CpCo(CO)2 ensures higher yields and broader functional group tolerance when constructing complex polycyclic frameworks.

Precursor for ALD/CVD of Cobalt Interconnects in Microelectronics

Due to its liquid state, high vapor pressure, and wide ALD process window (125–175 °C), CpCo(CO)2 is a highly selected precursor for depositing high-purity, low-resistivity cobalt thin films. It is specifically chosen over Co2(CO)8 in semiconductor manufacturing to prevent premature precursor decomposition in delivery lines and to minimize oxygen and carbon impurities in the resulting interconnects or capping layers [1].

Precatalyst for Vollhardt [2+2+2] Cycloadditions

In complex organic synthesis, CpCo(CO)2 serves as a highly efficient, liquid-phase precatalyst for the cyclotrimerization of alkynes and diynes to form substituted benzenes and macrocycles. Its unhindered cyclopentadienyl ligand allows it to accommodate sterically demanding substrates much more effectively than bulkier analogs like Cp*Co(CO)2, making it a standard choice for constructing polycyclic pharmaceutical intermediates [2].

Deposition of Cobalt Oxide (CoOx) Thin Films for Energy Storage

CpCo(CO)2 is utilized in conjunction with ozone (O3) or oxygen plasmas to deposit conformal CoOx thin films via ALD. Its strong thermal stability compared to CCTBA allows for reliable bubbler delivery without precursor degradation, ensuring the highly reproducible growth rates required for fabricating solid-state microbattery cathodes and advanced catalytic electrodes [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

179.962148 g/mol

Monoisotopic Mass

179.962148 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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